6-cyclohexylhexanoic acid

Synthetic Lubricants Ester Oils Tribology

6-Cyclohexylhexanoic acid (CAS 6283-88-1, also registered as CAS 4354-56-7) is a cycloaliphatic monocarboxylic acid with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol. Its structure consists of a six-carbon aliphatic chain (hexanoic acid) terminating in a cyclohexyl ring, imparting a distinct spatial and electronic profile compared to purely linear fatty acids.

Molecular Formula C12H22NiO2
Molecular Weight 256.99 g/mol
CAS No. 6283-88-1
Cat. No. B1505807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclohexylhexanoic acid
CAS6283-88-1
Molecular FormulaC12H22NiO2
Molecular Weight256.99 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCCC(=O)O.[Ni]
InChIInChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14);
InChIKeyIRCKAAVJXVTTEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclohexylhexanoic Acid (CAS 6283-88-1): Baseline Profile and Key Procurement Considerations


6-Cyclohexylhexanoic acid (CAS 6283-88-1, also registered as CAS 4354-56-7) is a cycloaliphatic monocarboxylic acid with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol . Its structure consists of a six-carbon aliphatic chain (hexanoic acid) terminating in a cyclohexyl ring, imparting a distinct spatial and electronic profile compared to purely linear fatty acids [1]. Physicochemical data include a calculated density of ~0.968 g/cm³, a boiling point of ~316.2 °C at 760 mmHg, and a calculated LogP of ~3.60 . The compound exists as a low-melting solid (mp ~34 °C) at room temperature, which distinguishes it from fully linear C12 carboxylic acids that are typically liquids [2]. It is commercially available from multiple chemical suppliers in purities typically ranging from 95% to 98% [3].

Why 6-Cyclohexylhexanoic Acid Cannot Be Interchanged with Common Linear or Branched Fatty Acids


The unique cyclohexyl terminus of 6-cyclohexylhexanoic acid imparts a distinct conformational rigidity and lipophilicity profile that is not replicated by linear (e.g., dodecanoic acid) or simply branched (e.g., 2-hexyldecanoic acid) aliphatic carboxylic acids [1]. This structural feature directly influences critical performance parameters in two high-value application domains: synthetic lubricants and peptide-based enzyme inhibitors . In lubricant ester formulations, the cyclohexyl moiety lowers pour point and volatility without the viscosity-index penalty observed with other bulky, branched acids [2]. In medicinal chemistry, incorporation of the cyclohexylhexanoyl fragment into peptidomimetic inhibitors provides enhanced target binding affinity and selectivity compared to analogous linear alkyl substituents [3]. Attempting to substitute 6-cyclohexylhexanoic acid with a generic fatty acid in either context would therefore compromise the delicate balance of physical or biological properties that the specific cycloaliphatic structure was selected to achieve, underscoring the need for procurement based on structural, not merely functional, class equivalence.

Quantitative Differentiation Evidence for 6-Cyclohexylhexanoic Acid vs. Analogs


Ester Lubricant Performance: Optimized Balance of Low Pour Point, Favorable Viscosity Index, and Low Volatility

In a direct comparison of ester lubricating oils, esters derived from 6-cyclohexylhexanoic acid demonstrate a superior combination of low-temperature fluidity, viscosity-temperature behavior, and thermal stability compared to those made from conventional aliphatic monocarboxylic acids. The patent teaches that while bulky radicals generally lower volatility, they simultaneously degrade the viscosity index (VI). Using 6-cyclohexyl-n-hexanoic acid as the esterification component overcomes this trade-off, providing an 'optimum combination' of low pour point, favorable VI, and low volatility that had not been achieved with previous ester oil formulations [1].

Synthetic Lubricants Ester Oils Tribology

Renin Inhibitor Potency: Sub-Nanomolar IC₅₀ Achieved via Cha(OH)/Val Mimic

Incorporation of the (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-6-cyclohexylhexanoic acid (Cha(OH)/Val) dipeptide transition-state mimic into a tetrapeptide renin inhibitor framework yields potent inhibition of human renin. The resulting compound, designated 8i, exhibited an IC₅₀ of 2 × 10⁻⁹ M (2 nM) against human renin [1]. This represents a high degree of potency, which was further distinguished by remarkable enzyme specificity: IC₅₀ values against the related aspartic proteases pepsin and cathepsin D were 8 × 10⁻⁶ M (8,000 nM) and 3 × 10⁻⁶ M (3,000 nM), respectively [1]. This translates to a selectivity ratio of >1,000-fold for renin over these off-target proteases [1].

Renin Inhibition Antihypertensive Agents Peptidomimetics

In Vivo Antihypertensive Efficacy and Oral Bioavailability in a Primate Model

The same renin inhibitor 8i, incorporating the 6-cyclohexylhexanoic acid-derived Cha(OH)/Val mimic, demonstrated in vivo efficacy following oral administration. In salt-depleted marmosets, a dose of 10 mg/kg orally inhibited plasma renin activity (PRA) and lowered blood pressure for a duration of up to 2 hours [1]. This finding confirms that the compound is orally bioavailable and exerts a pharmacodynamic effect consistent with renin-angiotensin system blockade in a relevant primate model [1].

Antihypertensive Agents Pharmacokinetics Primate Model

Distinct Physicochemical Profile: Lipophilicity and Solid-State Properties vs. Linear C12 Acid

The cycloaliphatic structure of 6-cyclohexylhexanoic acid imparts a distinct physicochemical signature compared to its linear C12 counterpart, dodecanoic acid (lauric acid). 6-Cyclohexylhexanoic acid is a solid at room temperature with a reported melting point of approximately 34 °C [1], whereas dodecanoic acid melts at 43-44 °C [2]. The compound exhibits a calculated LogP of 3.60 , which is lower than the LogP of ~4.2-5.3 for dodecanoic acid , indicating moderately reduced lipophilicity and potentially improved aqueous solubility characteristics. These differences are critical for applications where solid-state handling and predictable partitioning behavior are required.

Physicochemical Properties Lipophilicity Formulation

Optimal Use Cases for 6-Cyclohexylhexanoic Acid (CAS 6283-88-1) in R&D and Industrial Settings


Synthesis of High-Performance Ester Lubricants for Extreme Environments

6-Cyclohexylhexanoic acid is the preferred esterification component when developing synthetic lubricating oils that must simultaneously maintain low pour points for cold-start operability, high viscosity indices for stable performance across a wide temperature range, and low volatility to resist thermal degradation. This is supported by patent evidence showing it provides an 'optimum combination' of these properties not achievable with conventional aliphatic acids [1]. Industrial users should prioritize this acid for formulating ester oils destined for aviation turbines, high-temperature machinery, and other applications where mineral oils or conventional synthetic esters fail to meet stringent performance specifications [1].

Development of Potent and Selective Renin Inhibitors for Hypertension

Medicinal chemistry groups focused on the renin-angiotensin system should source 6-cyclohexylhexanoic acid as a key intermediate for synthesizing Cha(OH)/Val transition-state mimics. The evidence demonstrates that incorporating this fragment into a tetrapeptide framework yields inhibitors with sub-nanomolar potency against human renin (IC₅₀ = 2 nM) and a >1,000-fold selectivity window over related aspartyl proteases [2]. Furthermore, the resulting inhibitor (compound 8i) exhibits oral bioavailability and in vivo blood pressure lowering in a primate model [2], validating this acid as a critical building block for preclinical candidate optimization.

Precursor for NAAA Inhibitors in Analgesic and Anti-Inflammatory Research

For research programs investigating novel analgesics and anti-inflammatory agents targeting the N-acylethanolamine acid amidase (NAAA) pathway, 6-cyclohexylhexanoic acid is a documented and useful precursor for preparing NAAA inhibitors . Its structural features, particularly the cyclohexyl ring, are conducive to the development of inhibitors with favorable pharmacological profiles . Procurement of high-purity acid is therefore essential for synthesizing tool compounds and lead molecules in this therapeutic area .

Physical Property Studies Requiring a C12 Carboxylic Acid with Reduced Lipophilicity

In biophysical or formulation studies where a C12 fatty acid chain is desired but the high lipophilicity of dodecanoic acid (LogP ~4.2-5.3) is problematic, 6-cyclohexylhexanoic acid (LogP 3.60) serves as a more tractable alternative . Its lower melting point (~34 °C) compared to dodecanoic acid (43-44 °C) also simplifies handling in some solid-phase synthesis or formulation workflows [REFS-1, REFS-4]. This makes it a strategic substitute for modulating partitioning and solid-state behavior without sacrificing the overall C12 carbon count.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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